Pentane-1,5-diyl bis(4-nitrobenzoate)
Description
Diesters are a class of organic compounds that contain two ester functional groups. They are widely utilized as plasticizers, solvents, and precursors in polymer synthesis. The properties of diesters are highly tunable by modifying the diol and dicarboxylic acid components from which they are derived. In the case of Pentane-1,5-diyl bis(4-nitrobenzoate), the pentane-1,5-diol core provides a flexible aliphatic spacer, which can influence the molecule's conformational freedom and its packing in the solid state.
Nitroaromatic compounds, on the other hand, are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. This property is fundamental to the use of nitroaromatic compounds in the synthesis of dyes, pharmaceuticals, and explosives. nih.gov The presence of two 4-nitrobenzoate (B1230335) units in Pentane-1,5-diyl bis(4-nitrobenzoate) suggests that this compound will exhibit the characteristic reactivity and electronic properties of nitroaromatics. For instance, the nitro groups can be reduced to form amines, which are versatile intermediates in organic synthesis. acs.org
The synthesis of such a diester would typically involve the esterification of pentane-1,5-diol with 4-nitrobenzoic acid or its more reactive derivative, 4-nitrobenzoyl chloride. A similar synthetic approach has been successfully employed for the preparation of (±)-Cyclohexane-1,2-diyl bis(4-nitrobenzoate), where cyclohexane-1,2-diol was reacted with 4-nitrobenzoyl chloride in the presence of a base. nih.gov This suggests a straightforward and high-yielding pathway to Pentane-1,5-diyl bis(4-nitrobenzoate).
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
|---|---|---|---|
| Pentane-1,5-diol | C5H12O2 | 104.15 | Viscous liquid |
| 4-Nitrobenzoic acid | C7H5NO4 | 167.12 | Crystalline solid |
The bifunctional nature of Pentane-1,5-diyl bis(4-nitrobenzoate) makes it a valuable building block in advanced organic synthesis. The two nitro groups can be selectively or fully reduced to amino groups, yielding a diamine with a flexible pentane (B18724) spacer. Such diamines are key monomers in the synthesis of polyamides and polyimines, which have a wide range of applications as engineering plastics and high-performance fibers.
In the field of materials science, the incorporation of nitroaromatic units into molecular structures is a strategy for developing materials with specific electronic and optical properties. Nitroaromatic compounds are known to have applications as energetic materials due to the high energy released upon their decomposition. acs.orgnih.gov While the energetic properties of Pentane-1,5-diyl bis(4-nitrobenzoate) have not been reported, its structure suggests it could be a component in the design of new energetic polymers or co-crystals.
Furthermore, the rigid nitrobenzoate units combined with the flexible pentane linker could impart liquid crystalline properties to the molecule or to polymers derived from it. The study of diesters with aromatic moieties has revealed that the nature of the spacer and the aromatic core are crucial in determining the formation and stability of liquid crystal phases. researchgate.net The molecular shape of Pentane-1,5-diyl bis(4-nitrobenzoate) could favor the formation of ordered mesophases, which are of interest for applications in display technologies and optical sensors.
Table 2: Potential Applications Based on Structural Analogs
| Field | Potential Application of Pentane-1,5-diyl bis(4-nitrobenzoate) |
|---|---|
| Organic Synthesis | Precursor to diamines for polymer synthesis. |
| Materials Science | Component of energetic materials, potential liquid crystal formation. |
Current research on nitroaromatic compounds is focused on developing greener and more efficient synthetic methods, as well as exploring their applications in new areas such as nonlinear optics and as intermediates for pharmaceuticals. researchgate.netrsc.org For diesters, there is a growing interest in their use as building blocks for functional polymers and supramolecular assemblies.
Future research on Pentane-1,5-diyl bis(4-nitrobenzoate) is likely to follow several key trajectories. A primary focus will be the detailed characterization of its physicochemical properties, including its thermal stability, crystal structure, and spectroscopic data. The investigation of its thermal decomposition could reveal its potential as an energetic material. dtic.mil
Another important research direction will be the exploration of its reactivity, particularly the reduction of the nitro groups to amines. The resulting diamine could be used to synthesize a range of novel polymers with tailored properties. The flexibility of the pentane spacer could impart interesting mechanical properties to these polymers.
Finally, the potential for this compound to exhibit liquid crystalline behavior warrants investigation. By systematically studying the phase transitions of Pentane-1,5-diyl bis(4-nitrobenzoate) and related diesters with varying spacer lengths, it may be possible to design new liquid crystalline materials with specific properties. This could open up new applications in advanced materials and technologies. The study of its crystal structure will be crucial in understanding the intermolecular interactions, such as π-π stacking of the nitrophenyl rings, which can influence its material properties. nih.gov
Structure
3D Structure
Properties
CAS No. |
22104-39-8 |
|---|---|
Molecular Formula |
C19H18N2O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-(4-nitrobenzoyl)oxypentyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O8/c22-18(14-4-8-16(9-5-14)20(24)25)28-12-2-1-3-13-29-19(23)15-6-10-17(11-7-15)21(26)27/h4-11H,1-3,12-13H2 |
InChI Key |
UEFLOYJGIGTLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pentane 1,5 Diyl Bis 4 Nitrobenzoate
Direct Esterification Approaches
Direct esterification remains a fundamental and widely utilized method for the synthesis of esters. In the context of Pentane-1,5-diyl bis(4-nitrobenzoate), this involves the reaction of pentane-1,5-diol with two equivalents of a 4-nitrobenzoyl derivative.
Reaction of Pentane-1,5-diol with 4-Nitrobenzoyl Chloride
A highly effective method for the preparation of Pentane-1,5-diyl bis(4-nitrobenzoate) is the reaction of pentane-1,5-diol with 4-nitrobenzoyl chloride. This reaction is an example of a Schotten-Baumann type reaction, where an acyl chloride is used to acylate an alcohol in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.
A representative procedure, analogous to the synthesis of similar bis-nitrobenzoate esters, involves dissolving pentane-1,5-diol in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂). A tertiary amine base, commonly triethylamine (B128534) (Et₃N), is added to the solution. Subsequently, 4-nitrobenzoyl chloride is introduced, and the reaction is often catalyzed by a nucleophilic catalyst. nih.gov
A typical catalyst for this type of reaction is 4-(dimethylamino)pyridine (DMAP), which significantly accelerates the rate of esterification. The reaction is generally stirred at room temperature for an extended period, often overnight, to ensure complete conversion. Following the reaction, a workup procedure is necessary to isolate and purify the desired product. This typically involves quenching the reaction with a buffer solution, separating the organic phase, and extracting the aqueous phase with an organic solvent like ethyl acetate (B1210297) (EtOAc). The combined organic extracts are then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography. nih.gov
Table 1: Representative Reaction Parameters for the Synthesis of a Bis(4-nitrobenzoate) Ester nih.gov
| Parameter | Value |
| Diol | Cyclohexane-1,2-diol (analogous reactant) |
| Acylating Agent | 4-Nitrobenzoyl Chloride |
| Base | Triethylamine |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
Catalytic Systems and Reaction Optimization Strategies
The efficiency of the direct esterification of pentane-1,5-diol with 4-nitrobenzoyl chloride can be significantly influenced by the choice of catalyst and reaction conditions. While DMAP is a highly effective catalyst, other catalytic systems can also be employed. The primary role of the catalyst is to activate the acyl chloride, making it more susceptible to nucleophilic attack by the alcohol.
Optimization of this reaction involves several key parameters:
Stoichiometry: The molar ratio of the reactants is critical. A slight excess of the 4-nitrobenzoyl chloride may be used to ensure complete conversion of the diol. The amount of base should be sufficient to neutralize all the generated HCl.
Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride.
Temperature: While many acylation reactions with acyl chlorides proceed readily at room temperature, gentle heating may be employed to increase the reaction rate, although this also risks promoting side reactions.
Catalyst Loading: The amount of catalyst, such as DMAP, is typically used in catalytic amounts (e.g., 5 mol%). Increasing the catalyst loading may not always lead to a proportional increase in the reaction rate and can complicate purification.
For the esterification of carboxylic acids with alcohols (Fischer esterification), which is an alternative to using acyl chlorides, a different set of catalysts is employed. These are typically strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com However, for the reaction with the more reactive 4-nitrobenzoyl chloride, a base and a nucleophilic catalyst are the standard.
Alternative Synthetic Pathways for Related Nitrobenzoate Esters and Diesters
While the reaction of a diol with an acyl chloride is a primary method, other synthetic strategies can be envisioned for the synthesis of Pentane-1,5-diyl bis(4-nitrobenzoate) and related compounds. One common alternative is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In this case, pentane-1,5-diol would be reacted with 4-nitrobenzoic acid. To drive the equilibrium towards the product side, it is necessary to remove the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Another approach involves a two-step process where a precursor ester is first synthesized and then the nitro group is introduced. For example, pentane-1,5-diyl dibenzoate could be synthesized and subsequently nitrated. However, this approach can lead to a mixture of isomers (ortho, meta, and para) and may require challenging purification steps.
Furthermore, transesterification reactions could be employed, where a simple alkyl ester of 4-nitrobenzoic acid, such as methyl 4-nitrobenzoate (B1230335), is reacted with pentane-1,5-diol in the presence of a suitable catalyst. This method is also an equilibrium-driven process and requires the removal of the alcohol byproduct (methanol in this case).
Green Chemistry Principles and Sustainable Synthesis Routes
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. For the synthesis of Pentane-1,5-diyl bis(4-nitrobenzoate), several green chemistry strategies can be considered.
Catalysis: The use of heterogeneous catalysts is a key principle of green chemistry as it simplifies catalyst recovery and reuse, reducing waste. mdpi.com For esterification reactions, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides can be employed as alternatives to corrosive homogeneous acids like sulfuric acid. mdpi.comjetir.org While these are more commonly used for Fischer esterification, their application in acylation reactions is an area of active research.
Solvent Selection: The use of hazardous organic solvents like dichloromethane is a significant environmental concern. Green chemistry encourages the use of more benign solvents or, ideally, solvent-free conditions. For some esterifications, reactions can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.gov
Energy Efficiency: Microwave-assisted synthesis and ultrasonication are emerging as energy-efficient alternatives to conventional heating methods. These techniques can often lead to significantly reduced reaction times and improved yields. scirp.org
Atom Economy: The direct esterification of pentane-1,5-diol with 4-nitrobenzoyl chloride has good atom economy, with the main byproduct being hydrochloric acid, which is neutralized by the base. Fischer esterification has an even better theoretical atom economy, with water being the only byproduct.
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Approach | Advantages in a Green Chemistry Context | Disadvantages |
| Heterogeneous Catalysis | Catalyst is easily separable and reusable, reducing waste. mdpi.com | May require higher temperatures and longer reaction times. |
| Solvent-Free Synthesis | Eliminates the use and disposal of hazardous solvents. nih.gov | May not be suitable for all reactants due to solubility and viscosity issues. |
| Microwave-Assisted Synthesis | Rapid and uniform heating, leading to shorter reaction times and often higher yields. scirp.org | Requires specialized equipment and can be challenging to scale up. |
| Fischer Esterification | High atom economy (water is the only byproduct). | Equilibrium reaction requiring water removal; often uses corrosive acid catalysts. masterorganicchemistry.com |
By integrating these green chemistry principles, the synthesis of Pentane-1,5-diyl bis(4-nitrobenzoate) can be made more sustainable and environmentally friendly.
Advanced Derivatization and Functionalization Strategies
Reduction Reactions of the Nitro Groups
The two nitro groups on the aromatic rings are prime targets for reduction, a transformation that fundamentally alters the electronic and chemical properties of the molecule. This conversion is a critical step in creating valuable diamine derivatives.
The most common and efficient method for converting aromatic nitro compounds to their corresponding anilines is catalytic hydrogenation. nih.gov This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of Pentane-1,5-diyl bis(4-nitrobenzoate) to 1,5-bis(4-aminobenzoyloxy)pentane, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective.
The reaction is generally carried out in a solvent like ethanol, ethyl acetate (B1210297), or tetrahydrofuran (B95107) (THF) under a pressurized atmosphere of hydrogen. The process is highly selective for the nitro group reduction, leaving the ester linkages intact under controlled conditions. The successful conversion of the dinitro compound to the diamine is a key step that transforms the molecule into a bifunctional monomer.
Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction
| Parameter | Description |
|---|---|
| Substrate | Pentane-1,5-diyl bis(4-nitrobenzoate) |
| Product | 1,5-bis(4-aminobenzoyloxy)pentane |
| Typical Catalysts | Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), Raney Nickel |
| Reagent | Hydrogen Gas (H₂) |
| Solvents | Ethanol, Ethyl Acetate, Tetrahydrofuran (THF) |
| Conditions | Room temperature to moderate heat, H₂ pressure (1-50 atm) |
The synthesis of 1,5-bis(4-aminobenzoyloxy)pentane opens significant avenues in polymer chemistry. As a diamine, this molecule can serve as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides.
Polyamides: By reacting with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), 1,5-bis(4-aminobenzoyloxy)pentane can undergo polycondensation to form polyamides. The resulting polymers would feature a regular structure containing the flexible pentane (B18724) spacer and aromatic ester groups, which can influence properties like solubility, thermal stability, and mechanical strength.
Polyimides: Reaction with dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), would first form a poly(amic acid) precursor. Subsequent thermal or chemical imidization would yield the final polyimide. These polymers are known for their exceptional thermal stability, chemical resistance, and dielectric properties.
The diamine derivative, therefore, acts as a crucial building block, allowing for the introduction of the pentane-1,5-diyl bis(benzoate) moiety into polymer backbones, tailoring their final properties for advanced applications.
Modifications and Extensions of the Pentane-1,5-diyl Spacer
The five-carbon aliphatic chain, or spacer, provides flexibility and can be chemically modified or integrated into more complex molecular frameworks. This is typically achieved by derivatizing the precursor, 1,5-pentanediol (B104693), before the esterification step. nih.gov
The pentane-1,5-diyl unit can be incorporated into larger molecules like bis-ethers and bis-chalcones.
Bis-Ether Systems: Bis-ethers can be synthesized from 1,5-pentanediol through reactions like the Williamson ether synthesis. google.comgoogle.com For example, converting 1,5-pentanediol to a dihalide (e.g., 1,5-dibromopentane) allows for subsequent reaction with various phenols to create a diverse range of aromatic bis-ethers containing the flexible pentane spacer.
Bis-Chalcone Systems: Chalcones are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). jchemrev.com To create a bis-chalcone with a pentane spacer, one could start with 1,5-pentanediol and oxidize it to the corresponding dialdehyde (B1249045), pentanedial. This dialdehyde can then be reacted with two equivalents of a substituted acetophenone in the presence of a base (like NaOH or KOH) to yield a bis-chalcone. nih.govijpsjournal.comresearchgate.net These compounds are of interest for their biological activities and as precursors to flavonoids. ijpsjournal.comresearchgate.net
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. wikipedia.orginterchim.com The pentane-1,5-diyl spacer can be readily integrated into bis-triazole structures using this methodology.
The synthesis begins with the conversion of 1,5-pentanediol into 1,5-diazidopentane (B195282). This is typically achieved by first converting the diol to a ditosylate or dimesylate, followed by nucleophilic substitution with sodium azide (B81097) (NaN₃). The resulting 1,5-diazidopentane is a bifunctional building block that can react with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst to form a bis(1,2,3-triazole). mdpi.comnih.govyu.edu.jo This strategy allows for the modular and efficient construction of complex, symmetrical molecules where two functional units are linked by the pentane-triazole framework. semanticscholar.org
Table 2: Synthetic Pathway for Bis-Triazole Formation
| Step | Reactants | Product | Reaction Type |
|---|---|---|---|
| 1 | 1,5-Pentanediol, Tosyl Chloride | 1,5-Pentanediyl ditosylate | Tosylation |
| 2 | 1,5-Pentanediyl ditosylate, Sodium Azide | 1,5-Diazidopentane | Nucleophilic Substitution |
| 3 | 1,5-Diazidopentane, Terminal Alkyne (2 eq.), Cu(I) catalyst | Pentane-1,5-diyl-linked bis-triazole | Azide-Alkyne Cycloaddition |
Transformations Involving the Ester Linkages
The ester groups in Pentane-1,5-diyl bis(4-nitrobenzoate) are also amenable to chemical transformation, providing another handle for derivatization.
The most straightforward transformation is saponification , or base-catalyzed hydrolysis. Treating the compound with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution will cleave the ester bonds, yielding 1,5-pentanediol and two equivalents of the sodium salt of 4-nitrobenzoic acid. This reaction effectively deconstructs the molecule into its parent alcohol and carboxylic acid components.
More advanced transformations can be achieved through transition-metal catalysis. Decarbonylative coupling reactions, for instance, can cleave the C(acyl)–O bond of aromatic esters. researchgate.net While challenging, such methods could potentially be applied to convert the ester into other functional groups, offering non-traditional pathways for modifying the molecule's aromatic portions. These reactions often involve palladium or nickel catalysts and can lead to products like biaryls or ethers, fundamentally altering the molecular structure. researchgate.net
Transesterification Studies for Diversification
Transesterification is a crucial process for modifying esters, wherein the alcohol or acid component of an ester is exchanged. In the context of Pentane-1,5-diyl bis(4-nitrobenzoate), this reaction can be employed to replace the 1,5-pentanediol backbone or the 4-nitrobenzoate (B1230335) groups, thereby creating a diverse library of related diesters with potentially altered physical and chemical properties.
The transesterification process can be catalyzed by either acids or bases. wikipedia.org In an acid-catalyzed reaction, a proton is donated to the carbonyl group of the ester, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by an incoming alcohol. wikipedia.orglibretexts.org Conversely, base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more potent nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com
For Pentane-1,5-diyl bis(4-nitrobenzoate), reacting it with various diols in the presence of a suitable catalyst would result in the substitution of the 1,5-pentanediol moiety. This approach allows for the introduction of diol backbones with different chain lengths, branching, or supplementary functional groups, which can significantly influence the resulting polymer's flexibility, thermal stability, and solubility. Similarly, reaction with a different carboxylic acid or its ester could replace the 4-nitrobenzoate group, although this is a less common approach for this type of molecule.
The diversification of Pentane-1,5-diyl bis(4-nitrobenzoate) through transesterification is a key strategy for synthesizing novel polyesters. wikipedia.org By reacting with other diols, macromolecules with varied properties can be achieved. wikipedia.org The choice of catalyst, reaction temperature, and the removal of the displaced alcohol (1,5-pentanediol in this case) are critical factors that drive the reaction equilibrium towards the desired product. wikipedia.org
Table 1: Hypothetical Transesterification Reactions of Pentane-1,5-diyl bis(4-nitrobenzoate) for Diversification
| Reactant Diol | Catalyst | Expected Product | Potential Change in Properties |
| Ethylene Glycol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Ethane-1,2-diyl bis(4-nitrobenzoate) | Increased rigidity, higher melting point |
| 1,4-Butanediol | Acid or Base | Butane-1,4-diyl bis(4-nitrobenzoate) | Altered chain flexibility |
| 1,6-Hexanediol | Acid or Base | Hexane-1,6-diyl bis(4-nitrobenzoate) | Increased flexibility, lower melting point |
| Poly(ethylene glycol) (PEG) | Acid or Base | PEG-diyl bis(4-nitrobenzoate) | Increased hydrophilicity and solubility in polar solvents |
Controlled Hydrolysis for Precursor Regeneration
Controlled hydrolysis of Pentane-1,5-diyl bis(4-nitrobenzoate) is a method to break down the compound into its constituent precursors: 1,5-pentanediol and 4-nitrobenzoic acid. This process is essentially the reverse of the esterification reaction used for its synthesis and is valuable for chemical recycling and precursor recovery. Hydrolysis can be performed under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. quora.com Subsequent proton transfers lead to the cleavage of the ester bond, yielding the carboxylic acid and the alcohol. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. operachem.com The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and the alcohol. operachem.com This process is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. operachem.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and regenerate the 4-nitrobenzoic acid. operachem.com The presence of the electron-withdrawing nitro group on the benzoate (B1203000) moiety makes the carbonyl carbon more electrophilic, which can lead to a faster rate of saponification compared to unsubstituted benzoates. pearson.com
The controlled nature of this hydrolysis is crucial. By carefully managing the reaction conditions, such as temperature, reaction time, and the concentration of the acid or base, it is possible to achieve complete cleavage of the ester bonds, ensuring a high yield of the regenerated precursors.
Table 2: Conditions for Controlled Hydrolysis of Pentane-1,5-diyl bis(4-nitrobenzoate)
| Hydrolysis Type | Reagents | Conditions | Products | Purpose |
| Acid-Catalyzed | Dilute strong acid (e.g., HCl, H₂SO₄), excess water | Heat | 1,5-Pentanediol and 4-Nitrobenzoic acid | Precursor Regeneration |
| Base-Catalyzed (Saponification) | Strong base (e.g., NaOH, KOH) in water/alcohol mixture | Heat, followed by acidification | 1,5-Pentanediol and Sodium 4-nitrobenzoate (initially), then 4-Nitrobenzoic acid (after acidification) | Precursor Regeneration |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Analysis and Proton Assignment
A ¹H NMR spectrum for Pentane-1,5-diyl bis(4-nitrobenzoate) would be expected to show distinct signals for the protons of the pentane (B18724) chain and the aromatic rings. Based on the analysis of similar structures, such as methyl 4-nitrobenzoate (B1230335), the aromatic protons would likely appear as two doublets in the downfield region (approximately δ 8.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and ester groups.
The protons of the pentane-1,5-diyl linker would exhibit more complex splitting patterns. The protons on the carbons attached to the oxygen atoms (C1 and C5) would be expected to resonate at a lower field (around δ 4.3 ppm) compared to the other methylene (B1212753) groups of the pentane chain due to the deshielding effect of the adjacent oxygen atoms. The protons on the central carbon (C3) would likely appear as a multiplet at a higher field (around δ 1.6 ppm), while the protons on C2 and C4 would also be multiplets at an intermediate chemical shift (around δ 1.8 ppm).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 8.3 | d |
| Aromatic-H | 8.1 | d |
| O-CH₂- (C1, C5) | 4.3 | t |
| -CH₂- (C2, C4) | 1.8 | p |
| -CH₂- (C3) | 1.6 | p |
This table is predictive and not based on experimental data for the title compound.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift (around δ 165 ppm). The aromatic carbons would also appear in the downfield region (δ 120-155 ppm), with the carbon attached to the nitro group being the most deshielded.
The carbons of the pentane chain would resonate in the upfield region. The carbons bonded to the oxygen atoms (C1 and C5) would be expected around δ 65 ppm. The central carbon (C3) would be the most shielded of the aliphatic chain, appearing at approximately δ 22 ppm, with the C2 and C4 carbons resonating around δ 28 ppm.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 |
| Aromatic C-NO₂ | 151 |
| Aromatic C-COO | 135 |
| Aromatic C-H | 131 |
| Aromatic C-H | 124 |
| O-CH₂- (C1, C5) | 65 |
| -CH₂- (C2, C4) | 28 |
| -CH₂- (C3) | 22 |
This table is predictive and not based on experimental data for the title compound.
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is used to identify the functional groups present in a molecule. For Pentane-1,5-diyl bis(4-nitrobenzoate), the IR spectrum would be expected to show characteristic absorption bands for the ester and nitro groups. A strong absorption band around 1720 cm⁻¹ would correspond to the C=O stretching of the ester group. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected to appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the ester group would likely be observed in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching would be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ester) | ~1720 |
| NO₂ (asymmetric stretch) | ~1530 |
| NO₂ (symmetric stretch) | ~1350 |
| C-O (ester) | 1250-1100 |
| Aromatic C-H | >3000 |
| Aliphatic C-H | <3000 |
This table is based on characteristic functional group frequencies and not on experimental data for the title compound.
Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Pentane-1,5-diyl bis(4-nitrobenzoate), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ester linkages, leading to fragments corresponding to the 4-nitrobenzoyl cation and various fragments of the pentane-1,5-diyl linker.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). For a pure sample of Pentane-1,5-diyl bis(4-nitrobenzoate) (C₁₉H₁₈N₂O₈), the calculated elemental composition would be approximately:
Carbon (C): 54.55%
Hydrogen (H): 4.34%
Nitrogen (N): 6.70%
Oxygen (O): 34.41%
Experimental values obtained from elemental analysis should be in close agreement with these calculated percentages to confirm the stoichiometry of the synthesized compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Crystallographic Parameters and Space Group Analysis
(No data available)
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
(No data available)
Advanced Refinement Techniques and Software Applications
(No specific application data available for this compound)
Applications in Materials Science and Polymer Chemistry
Role as Monomers and Precursors for Polymer Synthesis
As a bifunctional monomer, Pentane-1,5-diyl bis(4-nitrobenzoate) can participate in various polymerization reactions to form the backbone of new polymeric materials. The presence of two ester functionalities allows for its incorporation into polyesters and related copolymers through polycondensation reactions.
Pentane-1,5-diyl bis(4-nitrobenzoate) can be utilized as a monomer in the synthesis of novel polyesters. Through condensation polymerization with dicarboxylic acids or their derivatives, the diol functionality (after potential hydrolysis of the ester links, or more likely, by reacting a diacid chloride with 1,5-pentanediol (B104693) and 4-nitrobenzoic acid in a multi-step synthesis) can be incorporated into a polyester (B1180765) chain. The presence of the nitro groups along the polymer backbone can impart specific properties, such as altered solubility, thermal stability, and electronic characteristics, compared to their non-nitrated polyester counterparts. A general representation of such a polyester could consist of recurring units where the pentane-1,5-diyl bis(4-nitrobenzoate) moiety is linked to diacid units.
Furthermore, this compound serves as a precursor for the development of polyesteramides. These polymers incorporate both ester and amide linkages in their backbones, offering a combination of properties from both polyesters and polyamides, such as high thermal stability and mechanical strength, coupled with biodegradability. upc.edu The synthesis of polyesteramides can be achieved through various methods, including the polycondensation of monomers containing both hydroxyl and amino groups with dicarboxylic acid derivatives, or by reacting diols with diamines and diacids. researchgate.netmdpi.com The incorporation of the nitro-functionalized pentane-1,5-diyl bis(4-nitrobenzoate) unit into a polyesteramide backbone could be achieved by reacting it with amino-alcohols or a combination of diamines and diacids, leading to materials with unique hydrogen bonding capabilities and potentially enhanced thermal and mechanical properties. upc.edu
| Polymer Type | Potential Monomer Reactants with Pentane-1,5-diyl bis(4-nitrobenzoate) Precursors | Resulting Polymer Characteristics |
| Polyesters | Dicarboxylic acids (e.g., terephthalic acid, adipic acid) | Modified thermal stability, altered solubility, specific electronic properties. |
| Polyesteramides | Diamines and dicarboxylic acids (e.g., hexamethylenediamine (B150038) and sebacic acid), Amino-alcohols | Combination of polyester and polyamide properties, enhanced thermal and mechanical strength, potential for tailored biodegradability. |
The synthesis of block copolymers, which consist of two or more different polymer chains linked together, allows for the creation of materials with a wide range of morphologies and properties. harth-research-group.orgmdpi.comresearchgate.net Pentane-1,5-diyl bis(4-nitrobenzoate) can be used to synthesize a polyester block, which can then be combined with other polymer blocks to form novel block copolymers. rsc.org For instance, a polyester synthesized from this nitro-containing monomer could be coupled with a pre-existing polymer chain, or it could be used to initiate the polymerization of a second monomer, leading to the formation of a diblock or multiblock copolymer. mdpi.com
The fabrication of such block copolymers could involve various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to precisely control the length and composition of the different blocks. mdpi.commdpi.com The resulting block copolymers could exhibit microphase separation, leading to the formation of well-defined nanostructures, which are of interest for applications in nanotechnology, drug delivery, and advanced coatings. researchgate.net
Design and Synthesis of Novel Materials with Specific Electronic Properties
The presence of nitro groups, which are strongly electron-withdrawing, in the structure of Pentane-1,5-diyl bis(4-nitrobenzoate) makes it a compelling candidate for the design of materials with specific electronic properties. When incorporated into a polymer backbone, these nitro groups can significantly influence the electronic nature of the material. nih.gov
Polymers containing nitro functionalities can exhibit interesting optical and electronic properties, making them suitable for applications in electro-optical devices, sensors, and as components in conductive polymers. researchgate.netmetu.edu.tr The charge distribution within the nitro group can be affected by its environment within the crystal structure of a material, which in turn influences the material's properties. nih.gov The synthesis of conjugated polymers incorporating pentane-1,5-diyl bis(4-nitrobenzoate) could lead to materials with tunable band gaps and electrical conductivity. The flexible pentane (B18724) spacer could also play a role in modulating the electronic interactions between the nitrobenzoate units along the polymer chain. Research into conjugated polymers has shown that the chemical structure, morphology, and molecular weight are key factors in determining their electronic properties. mdpi.com
Investigations into Bimesogenic Materials and Liquid Crystalline Phases
Bimesogenic compounds, which contain two mesogenic (liquid crystal-forming) units, often exhibit interesting and complex liquid crystalline behavior. Pentane-1,5-diyl bis(4-nitrobenzoate) can be considered a bimesogenic compound, with the two 4-nitrobenzoate (B1230335) groups acting as the mesogenic units, connected by the flexible pentane spacer. The presence of the electron-withdrawing nitro group can influence the mesomorphic properties of the material. researchgate.net
The flexible alkane spacer allows the two mesogenic units to adopt various conformations, which can lead to the formation of different liquid crystalline phases, such as nematic and smectic phases. medcraveebooks.comwhiterose.ac.uk The study of such molecules contributes to the fundamental understanding of the structure-property relationships in liquid crystals. mdpi.com Polymers synthesized from this bimesogenic monomer could lead to the formation of side-chain or main-chain liquid crystalline polymers (LCPs). nih.govresearchgate.netmdpi.com These LCPs could exhibit thermotropic liquid crystalline behavior, where the material shows liquid crystal phases over a specific temperature range. medcraveebooks.com The properties of these LCPs would be influenced by the nature of the polymer backbone and the length of the flexible spacer.
| Feature | Influence on Liquid Crystalline Properties |
| Bimesogenic Structure | Two 4-nitrobenzoate mesogenic units can promote liquid crystal phase formation. |
| Flexible Pentane Spacer | Allows for conformational flexibility, potentially leading to various mesophases (e.g., nematic, smectic). |
| Nitro Groups | Strong dipole moment can influence intermolecular interactions and the stability of liquid crystalline phases. |
Potential for Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgresearchgate.net The dicarboxylate functionality of the benzoate (B1203000) groups in Pentane-1,5-diyl bis(4-nitrobenzoate) makes it a suitable candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. rsc.orgnih.gov The nitro groups can also participate in coordination with certain metal centers. mdpi.comnih.gov
The flexible nature of the pentane spacer could lead to the formation of dynamic MOF structures that can respond to external stimuli, such as the introduction of guest molecules. mdpi.com The presence of the nitro groups can also functionalize the pores of the MOF, potentially leading to selective gas adsorption or catalytic activity. The use of nitro-substituted ligands in coordination polymers has been shown to result in interesting structural motifs and properties. nih.gov For instance, the crystal structure of a related compound, (±)-Cyclohexane-1,2-diyl bis(4-nitrobenzoate), reveals how the molecules assemble through C-H···π and π–π stacking interactions, which are important considerations in the design of crystalline materials. nih.govnih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Elucidation
There is currently a lack of specific published research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure of Pentane-1,5-diyl bis(4-nitrobenzoate). Such studies would be invaluable for understanding the molecule's electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is crucial for predicting its reactivity, stability, and potential applications in materials science.
In related fields, DFT calculations are routinely used to investigate the electronic properties of similar nitroaromatic compounds and esters. These studies often focus on parameters like ionization potential, electron affinity, and the nature of chemical bonds, providing insights into their energetic and electronic behavior.
Conformational Analysis and Molecular Dynamics Simulations
A comprehensive conformational analysis of Pentane-1,5-diyl bis(4-nitrobenzoate) does not appear to be available in the current body of scientific literature. The flexibility of the central pentane-1,5-diyl linker suggests that the molecule can adopt various conformations, which would significantly influence its physical and chemical properties.
Molecular dynamics (MD) simulations would be a powerful tool to explore the conformational landscape of this molecule, identifying low-energy conformers and understanding the dynamics of the flexible pentane (B18724) chain and the orientation of the two 4-nitrobenzoate (B1230335) groups. Such simulations could reveal key information about intermolecular interactions in condensed phases.
Prediction of Reaction Pathways and Energetic Profiles
Detailed computational studies predicting the reaction pathways and energetic profiles for the synthesis or decomposition of Pentane-1,5-diyl bis(4-nitrobenzoate) are not readily found in published research. Theoretical investigations in this area would typically involve mapping the potential energy surface for relevant chemical transformations. This could include identifying transition states, calculating activation energies, and determining reaction thermodynamics. For a molecule containing nitro groups, understanding its decomposition pathways and energetic release would be of particular interest from a safety and materials perspective.
While general principles of esterification and reactions of nitroaromatic compounds are well-established, specific computational predictions for this molecule would provide more precise and quantitative insights into its reactivity.
Advanced Reaction Mechanism Studies
Elucidation of Esterification Reaction Mechanisms
The formation of Pentane-1,5-diyl bis(4-nitrobenzoate) is a diesterification reaction. The mechanism can proceed via several pathways, primarily depending on the choice of the acylating agent derived from 4-nitrobenzoic acid. Two common and well-understood mechanisms are detailed below.
A. Acid-Catalyzed Esterification (Fischer-Speier Esterification)
When reacting 1,5-pentanediol (B104693) with two equivalents of 4-nitrobenzoic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), the reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The process is an equilibrium, and the removal of water is typically required to drive it towards the product. masterorganicchemistry.comorganic-chemistry.org
The mechanism for the esterification of one hydroxyl group is as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-nitrobenzoic acid, making the carbonyl carbon more electrophilic. byjus.comlibretexts.org
Nucleophilic Attack: A hydroxyl group from 1,5-pentanediol acts as a nucleophile, attacking the activated carbonyl carbon. byjus.commasterorganicchemistry.com This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the original carboxylic acid. byjus.commasterorganicchemistry.com This converts one of the hydroxyls into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to yield the monoester and regenerate the acid catalyst. byjus.comlibretexts.org
This entire sequence is then repeated for the second hydroxyl group of the 1,5-pentanediol to yield the final diester product, Pentane-1,5-diyl bis(4-nitrobenzoate).
Interactive Data Table: Key Steps in Fischer-Speier Esterification
| Step | Description | Intermediate/Transition State |
| 1 | Protonation of 4-nitrobenzoic acid | Activated Carbocation |
| 2 | Nucleophilic attack by 1,5-pentanediol | Tetrahedral Intermediate |
| 3 | Proton Transfer | Activated Leaving Group (H₂O) |
| 4 | Elimination of Water | Protonated Ester |
| 5 | Deprotonation | Final Ester Product |
B. Acylation using 4-Nitrobenzoyl Chloride
A more direct and generally irreversible method involves the use of 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the HCl byproduct. nih.gov
The mechanism is a nucleophilic acyl substitution:
Nucleophilic Attack: The lone pair of electrons on the oxygen of a hydroxyl group of 1,5-pentanediol attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen and the chloride attached to the central carbon.
Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
Deprotonation: The base (e.g., pyridine) removes the proton from the newly formed ester linkage, generating the monoester and pyridinium (B92312) hydrochloride.
This process is repeated at the other end of the diol to form the final diester product. This method is often preferred due to its high yield and irreversible nature.
Mechanistic Pathways of Nitro Group Reduction Processes
The two nitro groups on the aromatic rings of Pentane-1,5-diyl bis(4-nitrobenzoate) are susceptible to reduction, leading to the corresponding diamine derivative. The reduction of aromatic nitro compounds typically proceeds through a series of intermediates, involving a total transfer of six electrons and six protons per nitro group.
The generally accepted mechanistic pathway, known as the Haber-Lukashevich mechanism, involves the following key intermediates:
Nitro to Nitroso: The reduction begins with a two-electron, two-proton step, converting the nitro group (-NO₂) to a nitroso group (-NO).
Nitroso to Hydroxylamino: The nitroso group is then further reduced in another two-electron, two-proton step to form a hydroxylamino group (-NHOH).
Hydroxylamino to Amino: Finally, the hydroxylamino group undergoes a final two-electron, two-proton reduction to yield the amino group (-NH₂).
Interactive Data Table: Intermediates in Nitro Group Reduction
| Starting Group | Electrons Transferred | Protons Transferred | Intermediate Product |
| Nitro (-NO₂) | 2e⁻ | 2H⁺ | Nitroso (-NO) |
| Nitroso (-NO) | 2e⁻ | 2H⁺ | Hydroxylamino (-NHOH) |
| Hydroxylamino (-NHOH) | 2e⁻ | 2H⁺ | Amino (-NH₂) |
This reduction can be achieved using various reagents and catalysts, such as catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂) or chemical reductants like Sn/HCl, Fe/HCl, or sodium borohydride (B1222165) in the presence of a catalyst. The specific reaction conditions can sometimes allow for the isolation of intermediate species like the nitroso or hydroxylamino compounds, but the reaction typically proceeds to the full reduction to the amine.
Role of Pentane-1,5-diyl bis(4-nitrobenzoate) as an Intermediate in Catalytic Cycles
Based on a review of available scientific literature, there is no significant evidence to suggest that Pentane-1,5-diyl bis(4-nitrobenzoate) itself plays a direct role as a key intermediate within well-established catalytic cycles. Its structure, a stable diester, does not lend itself to facile regeneration and participation in catalytic loops. While its synthesis and subsequent reactions are important, its function as a transient, regenerated species in a catalytic process is not a documented feature of its chemistry.
Exploration of 1,3-Dipolar Cycloaddition Reactions (Click Chemistry) involving Derivatives
While Pentane-1,5-diyl bis(4-nitrobenzoate) cannot directly participate in 1,3-dipolar cycloadditions, its derivatives can be powerful precursors for such reactions, particularly in the realm of "click chemistry." The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of this field. wikipedia.orgnih.gov
A key derivative for this purpose would be Pentane-1,5-diyl bis(4-azidobenzoate) . This diazide can be synthesized from the parent dinitro compound by first reducing the nitro groups to diamines, followed by diazotization and substitution with an azide source (e.g., sodium azide).
Once formed, this diazide can react with two equivalents of a terminal alkyne in a [3+2] cycloaddition reaction. The mechanism of this reaction is generally considered to be a concerted, pericyclic process. nih.gov
Mechanism of the Huisgen 1,3-Dipolar Cycloaddition:
Concerted Bond Formation: The reaction proceeds through a cyclic transition state where the electrons from the azide and the alkyne redistribute in a single, concerted step.
Formation of the Triazole Ring: Two new sigma bonds are formed simultaneously between the terminal nitrogen of the azide and one carbon of the alkyne, and between the internal nitrogen of the azide and the other carbon of the alkyne. This leads directly to the formation of the stable, five-membered 1,2,3-triazole ring.
This reaction is highly efficient and can be used to link the pentane-1,5-diyl bis(benzoate) core to other molecules, creating complex architectures for applications in materials science and medicinal chemistry.
Decarboxylative Processes in Related Nitroaromatic Carboxylic Acids
Pentane-1,5-diyl bis(4-nitrobenzoate) itself lacks a free carboxylic acid group and thus does not undergo decarboxylation. However, its precursor, 4-nitrobenzoic acid , can undergo decarboxylation under certain conditions, and the mechanism of this process provides insight into the stability of the carboxylate linkage.
The thermal decarboxylation of nitrobenzoic acids has been studied, and the mechanism is influenced by the position of the nitro group. For 4-nitrobenzoic acid (the para isomer), the reaction is kinetically first-order and is suggested to follow a unimolecular electrophilic substitution (SE1) mechanism. oup.com
Proposed SE1 Mechanism for Decarboxylation of 4-Nitrobenzoic Acid:
Heterolytic Cleavage: The reaction is initiated by the slow, rate-determining heterolytic cleavage of the C-C bond between the aromatic ring and the carboxyl group. This step is facilitated by the electron-withdrawing nature of the nitro group, which destabilizes the aromatic ring and weakens the C-C bond.
Formation of Carbanion and CO₂: This cleavage results in the formation of a 4-nitrophenyl carbanion and the expulsion of a molecule of carbon dioxide (CO₂).
Protonation: The highly reactive 4-nitrophenyl carbanion is then rapidly protonated by a proton source in the reaction medium (e.g., solvent) to form nitrobenzene.
The stability of the resulting carbanion intermediate is a key factor in this mechanism. The strong electron-withdrawing nitro group helps to stabilize the negative charge on the phenyl ring through resonance and inductive effects, thus facilitating the decarboxylation process compared to unsubstituted benzoic acid. oup.com
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Strategies
The classical synthesis of diesters like Pentane-1,5-diyl bis(4-nitrobenzoate) typically involves Fischer esterification or the use of acyl chlorides with diols. While effective, these methods can require harsh conditions or generate stoichiometric waste. Future research is expected to focus on developing more efficient, milder, and selective synthetic protocols.
One promising avenue is the refinement of carbodiimide-mediated couplings, such as the Steglich esterification. This method operates under mild conditions and is highly effective for coupling carboxylic acids and alcohols, including sterically hindered ones. acs.orgresearchgate.net The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is particularly attractive as its urea (B33335) byproduct is water-soluble, simplifying purification compared to the insoluble byproduct formed from dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov Research could optimize this reaction for the synthesis of Pentane-1,5-diyl bis(4-nitrobenzoate) from 1,5-pentanediol (B104693) and 4-nitrobenzoic acid, focusing on solvent choice and catalyst loading to maximize yield and purity. researchgate.net
Furthermore, the development of novel catalytic systems is a key research direction. This includes exploring solid acid catalysts or metal-organic frameworks (MOFs) that can facilitate the esterification under heterogeneous conditions, allowing for easy catalyst recovery and reuse, which is a cornerstone of green chemistry.
| Synthetic Method | Coupling Agents/Catalyst | Typical Solvents | Key Advantages | Potential Research Focus for Target Compound |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Toluene, Xylene | Low-cost reagents | Development of milder acid catalysts, water removal techniques. |
| Acyl Chloride Method | Thionyl Chloride (SOCl₂) | Dichloromethane (B109758), THF | High reactivity, good yields | Management of HCl byproduct, solvent reduction. |
| Steglich Esterification | DCC or EDC, DMAP | Dichloromethane, Acetonitrile | Mild conditions, high efficiency for complex substrates. researchgate.netresearchgate.net | Optimization of EDC/DMAP system, development of greener solvents. researchgate.net |
| Enzymatic Catalysis | Lipases | Solvent-free or organic media | High selectivity, mild conditions, environmentally benign. | Screening for suitable lipases, optimization of reaction parameters. |
Expansion of Applications in Advanced Functional Materials
The molecular architecture of Pentane-1,5-diyl bis(4-nitrobenzoate) makes it an intriguing candidate for advanced functional materials. The presence of nitro groups, which are strongly electron-withdrawing, and the flexible alkane chain could be exploited in several areas.
Liquid Crystals: Aromatic esters are foundational to many liquid crystalline materials. daneshyari.com The rigid nitrobenzoate units could impart mesogenic properties, while the flexible pentane-1,5-diyl spacer influences the phase transition temperatures. Future research could involve synthesizing a homologous series of α,ω-bis(4-nitrobenzoyloxy)alkanes to systematically study how the length of the alkyl chain affects liquid crystalline behavior, such as the formation of nematic or smectic phases. researchgate.net The introduction of nitro groups can significantly influence the melting points and mesophase stability. researchgate.net
Energetic Materials: Nitroaromatic compounds and nitrate (B79036) esters are well-known classes of energetic materials. nih.govresearchgate.net The high nitrogen and oxygen content of Pentane-1,5-diyl bis(4-nitrobenzoate) suggests it could be investigated as an energetic plasticizer or a component in polymer-bonded explosives. Research would focus on its thermal stability, decomposition kinetics, and energetic performance, comparing it to established materials. researchgate.net
Polymers and Composites: The diester could serve as a monomer or a cross-linking agent in polyester (B1180765) synthesis. The nitro groups can enhance polymer properties such as thermal stability, refractive index, and gas barrier capabilities. Furthermore, these polar groups could improve adhesion in composite materials.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Optimizing the synthesis of Pentane-1,5-diyl bis(4-nitrobenzoate) and its subsequent use in polymerization reactions requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques are pivotal for gaining this insight through real-time, in-situ monitoring.
Future work should employ techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy to track the concentration of reactants and products continuously throughout the esterification process. acs.orgnih.govmt.com For instance, the disappearance of the carboxylic acid's broad O-H stretch and the appearance of the characteristic ester C=O stretch in the IR spectrum can provide a real-time conversion profile. nih.govmt.com This data is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time. nih.gov
Moreover, the nitro group itself offers a unique spectroscopic handle. Its symmetric and asymmetric stretching vibrations are strong absorbers in the IR and Raman spectra, allowing for sensitive detection. In fluorescence-based applications, nitroaromatic compounds are known to act as quenchers for various fluorophores. nih.govresearchgate.net This property could be harnessed to develop sensors where the incorporation or release of Pentane-1,5-diyl bis(4-nitrobenzoate) from a material is monitored by changes in fluorescence.
| Spectroscopic Technique | Monitored Species/Vibration | Application in Research | Reference |
| ATR-FTIR Spectroscopy | C=O (ester), O-H (acid), C-O (ester) | Real-time monitoring of esterification kinetics and conversion. | nih.govnih.gov |
| Raman Spectroscopy | NO₂ symmetric/asymmetric stretch, C=O (ester) | In-situ monitoring of polymerization and degradation processes. | acs.org |
| Fluorescence Spectroscopy | Quenching of a fluorophore | Development of chemical sensors based on interaction with the nitroaromatic moiety. | nih.govresearchgate.net |
| NMR Spectroscopy | Chemical shifts of protons and carbons adjacent to the ester and nitro groups. | Structural confirmation and purity analysis. | aiinmr.com |
Computational Design and Predictive Modeling for Targeted Derivatization
Computational chemistry and machine learning are becoming indispensable tools for accelerating materials discovery and process optimization. For Pentane-1,5-diyl bis(4-nitrobenzoate), these methods can predict properties and guide experimental work.
Property Prediction: Density Functional Theory (DFT) calculations can be used to determine the molecular geometry, electronic structure (e.g., HOMO-LUMO gap), and vibrational frequencies of the target molecule and its derivatives. This information can help predict its reactivity, stability, and spectroscopic signatures. nih.gov For material applications, computational models can estimate physical properties like density, thermal stability, and even potential energetic performance. researchgate.net Recent studies on other diesters have shown that thermal properties can be correlated with chemical structure, allowing for the development of predictive tools. nih.gov
Reaction Modeling: Predictive models can simulate reaction kinetics and equilibria for esterification processes. acs.org Models like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can forecast the impact of different solvents, temperatures, and catalyst concentrations on reaction outcomes, reducing the need for extensive experimental screening. acs.org Similarly, machine learning algorithms trained on experimental data can accurately predict the properties of esters based on their molecular structure and reaction conditions. nih.govibm.com
Future research could involve creating a computational model to screen virtual libraries of related diesters, varying the alkyl chain length and aromatic substituents to identify derivatives with optimized properties for specific applications, such as liquid crystals with a desired phase transition temperature or energetic materials with a specific thermal stability.
Innovations in Sustainable Synthesis and Green Chemistry for Diester Compounds
The principles of green chemistry are increasingly guiding the development of chemical processes. Future research on Pentane-1,5-diyl bis(4-nitrobenzoate) and related diesters will undoubtedly prioritize sustainability.
Solvent-Free Synthesis: A major goal is to eliminate or reduce the use of hazardous organic solvents. Solvent-free reaction conditions, often facilitated by techniques like ball-milling or heating neat reactants, represent a significant area for innovation. nih.govcmu.edu These methods can lead to higher efficiency, shorter reaction times, and dramatically simplified product isolation. science.govresearchgate.net
Enzymatic Synthesis: Biocatalysis, particularly the use of lipases for esterification, offers a highly selective and environmentally benign alternative to traditional chemical catalysis. nih.gov These reactions proceed under mild conditions (often at or near room temperature) and in non-hazardous solvents or even solvent-free systems. nih.gov Research would involve screening various immobilized lipases to find an effective catalyst for the synthesis of the target diester, optimizing parameters like temperature, substrate molar ratio, and water content to maximize conversion. nih.gov
To quantify the environmental performance of these new synthetic routes, green chemistry metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) will be crucial. wikipedia.orgacs.orgwhiterose.ac.uk A key research direction will be the comparative analysis of different synthetic pathways using these metrics to identify the most sustainable option.
| Green Chemistry Metric | Definition | Goal for Sustainable Synthesis | Reference |
| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize (approaching 100%) | wikipedia.orggreenchemistry-toolkit.org |
| E-Factor | Total waste (kg) / Product (kg) | Minimize (approaching 0) | wikipedia.orgacs.org |
| Process Mass Intensity (PMI) | Total mass input (kg) / Product mass (kg) | Minimize (approaching 1) | acs.orggreenchemistry-toolkit.org |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Maximize (approaching 100%) | whiterose.ac.uk |
By pursuing these research avenues, the scientific community can unlock the full potential of Pentane-1,5-diyl bis(4-nitrobenzoate), transforming it from a simple chemical compound into a versatile building block for the next generation of advanced materials and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Pentane-1,5-diyl bis(4-nitrobenzoate), and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via esterification of 1,5-pentanediol with 4-nitrobenzoyl chloride. Optimization involves controlling stoichiometry (e.g., 2:1 molar ratio of 4-nitrobenzoyl chloride to diol) and using a catalyst like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under inert atmosphere. Purity can be enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) . Kinetic studies (e.g., monitoring by FT-IR or HPLC) help identify optimal reaction times and temperatures .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish Pentane-1,5-diyl bis(4-nitrobenzoate) from structurally similar esters?
- Methodological Answer :
- ¹H NMR : The central methylene protons of the pentane chain appear as a triplet (δ ~1.6–1.8 ppm), while aromatic protons from the 4-nitrobenzoate groups resonate as doublets (δ ~8.2–8.4 ppm).
- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups. Ester carbonyl (C=O) appears at ~1720 cm⁻¹.
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~429) and fragmentation patterns .
Q. What solvent systems are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability assays should use buffered solutions (pH 2–12) and polar aprotic solvents (e.g., DMSO, acetonitrile) to mimic reaction environments. Accelerated degradation studies at elevated temperatures (40–80°C) can be monitored via HPLC or UV-Vis spectroscopy (λ_max ~260 nm for nitroaromatic absorption). Control experiments must account for photodegradation by shielding samples from light .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data regarding the compound’s conformational flexibility be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to identify preferred conformations (e.g., gauche or anti-periplanar arrangements of ester groups).
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data. Discrepancies may arise from solvent effects or crystal packing forces, requiring implicit solvent models (e.g., PCM) in simulations .
- Dynamic NMR : Use variable-temperature ¹H NMR to study rotational barriers of the pentane chain in solution .
Q. What experimental designs are appropriate for investigating the compound’s role as a photoactive linker in supramolecular systems?
- Methodological Answer :
- Factorial Design : Test variables like UV irradiation time (10–60 min), concentration (0.1–1.0 mM), and co-solvents (e.g., THF/water mixtures) to optimize photoresponsive behavior .
- Spectrokinetic Analysis : Use time-resolved UV-Vis or fluorescence spectroscopy to track nitro-to-nitrito isomerization upon irradiation.
- Theoretical Framework : Link results to Marcus electron transfer theory or Förster resonance energy transfer (FRET) models .
Q. How can multivariate analysis resolve contradictions in decomposition product profiles across different catalytic environments?
- Methodological Answer :
- PCA (Principal Component Analysis) : Identify dominant factors (e.g., catalyst type, temperature) influencing decomposition pathways.
- GC-MS/HPLC-MS : Quantify products like 4-nitrobenzoic acid and 1,5-pentanediol. Pair with kinetic modeling (e.g., Arrhenius plots) to deduce rate-limiting steps.
- Controlled Replication : Repeat experiments with inert catalysts (e.g., SiO₂) to distinguish thermal vs. catalytic degradation .
Q. What strategies validate the compound’s application as a monomer in step-growth polymerization for nitro-functionalized polymers?
- Methodological Answer :
- GPC/SEC : Monitor molecular weight distribution (Đ = Mw/Mn) to confirm polymerization efficiency.
- Thermogravimetric Analysis (TGA) : Assess thermal stability of polymers (decomposition onset >200°C expected).
- Theoretical Justification : Relate nitro group electron-withdrawing effects to polymer backbone rigidity using Hammett parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
